
Tert-butyl 4-methylpyridin-3-ylcarbamate
説明
"Tert-butyl 4-methylpyridin-3-ylcarbamate" is a compound of interest in various fields of chemistry due to its structural and functional properties. This compound serves as a versatile intermediate in organic synthesis, offering opportunities for modifications and applications in material science, pharmaceuticals, and catalysis.
Synthesis Analysis
The synthesis of tert-butyl 4-methylpyridin-3-ylcarbamate involves several key steps starting from readily available materials. A modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation with an activated carboxylic acid derivative is a reported method for its preparation. The overall process yields the target compound with high purity and efficiency, highlighting its practicality for large-scale applications (Li et al., 2012).
Molecular Structure Analysis
The molecular structure of tert-butyl 4-methylpyridin-3-ylcarbamate and similar compounds has been extensively studied using techniques like X-ray diffraction, NMR spectroscopy, and computational methods. These studies provide insights into the compound's conformation, electronic structure, and intermolecular interactions, crucial for understanding its reactivity and properties (Tomaščiková et al., 2008).
Chemical Reactions and Properties
Tert-butyl 4-methylpyridin-3-ylcarbamate participates in various chemical reactions, including nucleophilic substitutions, cycloadditions, and oxidation-reduction processes. Its chemical behavior is influenced by the presence of the tert-butyl group, which imparts steric effects and modifies the compound's reactivity pattern. These reactions expand the compound's utility in synthesizing a wide array of derivatives and complex molecules (Amarante et al., 2012).
Physical Properties Analysis
The physical properties of tert-butyl 4-methylpyridin-3-ylcarbamate, such as solubility, melting point, and boiling point, are critical for its handling and application in various processes. Its solubility in organic solvents and stability under different conditions determine its suitability for use in chemical syntheses and formulations (Maiwald et al., 2017).
Chemical Properties Analysis
The compound exhibits a range of chemical properties, including acidity/basicity, nucleophilicity, and electrophilicity, influenced by its molecular structure. These properties are essential for its reactivity and application in catalysis and as a building block in organic synthesis. Studies on its reactivity towards different reagents and conditions provide a foundation for its use in tailored synthetic routes (Stamos et al., 1997).
科学的研究の応用
Structure Characterization and Synthetic Applications
NMR Spectroscopy for Structural Analysis : The structure of related compounds, such as tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, has been characterized using 2D heteronuclear NMR experiments. This highlights the use of NMR spectroscopy in understanding the molecular structure of complex organic compounds, which is crucial for their application in chemical synthesis and drug development (Aouine et al., 2016).
Synthesis and Chemical Reactions : Research on tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate demonstrates the synthetic pathways and reactions, such as Diels-Alder reactions, that are used to create and modify carbamate compounds. These synthetic methodologies can be applied to the synthesis of tert-butyl 4-methylpyridin-3-ylcarbamate for its potential applications in medicinal chemistry and material science (Padwa et al., 2003).
Material Science and Catalysis
Dye-Sensitized Solar Cells : Amphiphilic ruthenium sensitizers, which include carbamate ligands, have been synthesized for their application in dye-sensitized solar cells (DSSCs). The carbamate functional group plays a role in the photophysical properties of these sensitizers, demonstrating the utility of such compounds in renewable energy technologies (Klein et al., 2004).
Process Development for Pharmaceutical Intermediates : The scalable synthesis of related carbamate compounds, such as (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, demonstrates the relevance of carbamate chemistry in the development of pharmaceutical intermediates. This underscores the importance of efficient synthetic routes for compounds that may serve as key intermediates in drug synthesis (Li et al., 2012).
特性
IUPAC Name |
tert-butyl N-(4-methylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHCQPPXAIYZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453860 | |
| Record name | tert-butyl 4-methylpyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-methylpyridin-3-ylcarbamate | |
CAS RN |
180253-66-1 | |
| Record name | (4-Methylpyridin-3-yl)carbamic acid tert-butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180253-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 4-methylpyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)
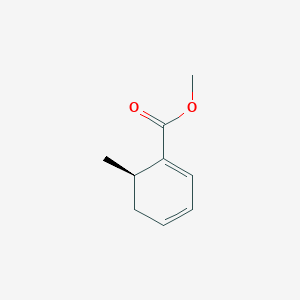
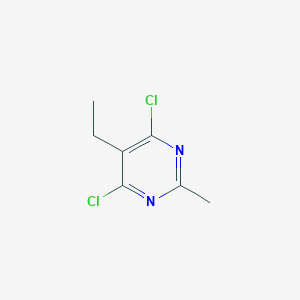
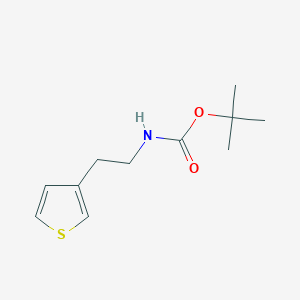
![N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine](/img/structure/B71769.png)

![4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B71771.png)
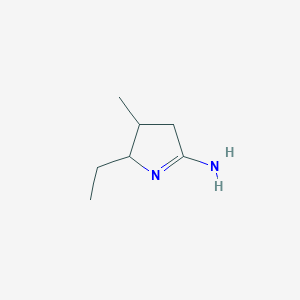
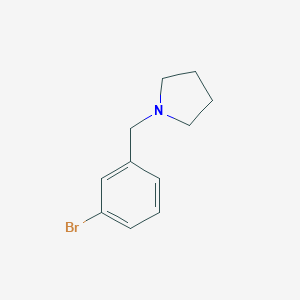

![3-[(S)-1-Ethenylbutyl]-5-methylcatechol](/img/structure/B71786.png)
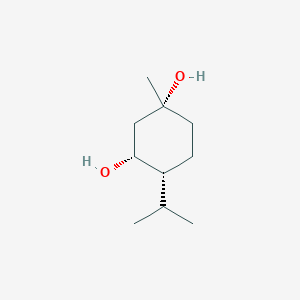
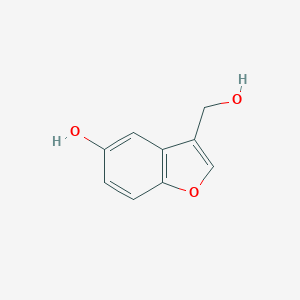
![[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate](/img/structure/B71790.png)